

Physical and chemical characteristics of 5-Fluoroanthranilic acid

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Compound of Interest

Compound Name: 2-Amino-5-fluorobenzoic acid

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An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Fluoroanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroanthranilic acid (5-FAA), also known as **2-amino-5-fluorobenzoic acid**, is an organofluorine compound derived from anthranilic acid.[1] As a substituted aromatic amino acid, it serves as a valuable building block in synthetic organic chemistry and has notable applications in microbial genetics. Its significance is particularly highlighted in its role as a counter-selection agent in yeast (Saccharomyces cerevisiae) genetics, where it functions as an antimetabolite in the tryptophan biosynthesis pathway.[2][3] This guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Fluoroanthranilic acid, details common experimental protocols for its characterization, and visualizes its mechanism of action and analytical workflow.

Physical and Chemical Properties

The fundamental properties of 5-Fluoroanthranilic acid are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties



Property	Value	Source(s)
Molecular Formula	C7H6FNO2	[4][5][6]
Molecular Weight	155.13 g/mol	[1][5][6]
Appearance	White to bright yellow / light brown crystalline solid	[4][7][8]
Melting Point	181-184 °C	[5][8]
Boiling Point	223.67 °C (Rough Estimate)	[4]
Flash Point	146.2 °C	[4]

Table 2: Chemical and Solubility Data

Property	Value	Source(s)
CAS Number	446-08-2	[5]
pKa (Predicted)	1.86 ± 0.10	[4]
Solubility in DMSO	~30 mg/mL (Slightly Soluble)	[4][7][9]
Solubility in DMF	~30 mg/mL	[7][9]
Solubility in Ethanol	~20 mg/mL	[7][9]
Solubility in Methanol	Slightly Soluble	[4]
Solubility in PBS (pH 7.2)	~0.25 mg/mL	[9]

Table 3: Spectroscopic Data



Spectroscopy Type	Data	Source(s)
UV/Vis (λmax)	215, 245, 348 nm	[7][9]
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): ~8.6 (br), 7.42, 7.16, 6.80	[6]
¹³ C NMR	Specific experimental data not readily available in cited literature.	
FTIR (ATR)	Characteristic peaks expected for N-H, O-H, C=O, C-F, and aromatic C=C bonds.	[1]

Experimental Protocols

The characterization of 5-Fluoroanthranilic acid relies on standard analytical techniques. Detailed methodologies for key experiments are outlined below.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[10]

- Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.
- Procedure:
 - Sample Preparation: A small amount of the crystalline 5-Fluoroanthranilic acid is finely powdered using a mortar and pestle.[11]
 - Capillary Loading: The open end of a capillary tube is pressed into the powdered sample.
 The tube is then inverted and tapped gently to pack the powder into the sealed end,
 aiming for a sample height of about 3 mm.[12]
 - Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[12]



- Heating and Observation: The sample is heated rapidly to a temperature approximately
 15-20 °C below the expected melting point (181-184 °C). The heating rate is then reduced to 1-2 °C per minute.[10]
- Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ T₂. Pure substances typically have a sharp melting range of 0.5-1.0 °C.[10]

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant by monitoring pH changes during titration with a base.

- Apparatus: Calibrated pH meter with electrode, burette, beaker, magnetic stirrer.
- Reagents: 5-Fluoroanthranilic acid, standardized sodium hydroxide (NaOH) solution (e.g.,
 0.1 M), potassium chloride (KCl) solution (for constant ionic strength), deionized water.[13]
- Procedure:
 - Sample Preparation: A precisely weighed amount of 5-Fluoroanthranilic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[13] A constant ionic strength is maintained by adding a concentrated KCl solution.
 [13]
 - Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed. The burette is filled with the standardized NaOH solution.
 - Titration: The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.[13]
 - Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is identified as the point of steepest inflection on the curve.



 pKa Calculation: The half-equivalence point (at half the volume of the equivalence point) is located on the curve. At this point, the pH of the solution is equal to the pKa of the acidic functional group.[14][15]

Solubility Assessment (Shake-Flask Method)

This equilibrium method determines the saturation concentration of the compound in a specific solvent.[16]

- Apparatus: Vials with screw caps, orbital shaker or rotator, centrifuge, analytical balance,
 HPLC or UV-Vis spectrophotometer.
- Procedure:
 - Preparation: An excess amount of solid 5-Fluoroanthranilic acid is added to a vial containing a known volume of the desired solvent (e.g., DMSO, Ethanol, PBS).[16]
 - Equilibration: The vials are sealed and placed on a shaker at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[17]
 - Phase Separation: After shaking, the suspension is allowed to settle. To separate the undissolved solid from the saturated solution, the sample is centrifuged at high speed.[17]
 - Analysis: A precise volume of the clear supernatant is carefully removed, diluted as necessary, and its concentration is determined using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

- Sample Preparation:
 - Approximately 10-20 mg of 5-Fluoroanthranilic acid is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[18]
 - The solution must be free of any solid particles to ensure good spectral resolution. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur



pipette.[19]

- The tube is capped securely before being placed in the spectrometer.[18]
- Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard 1D proton (¹H) and carbon (¹³C) NMR experiments are then performed.[20]

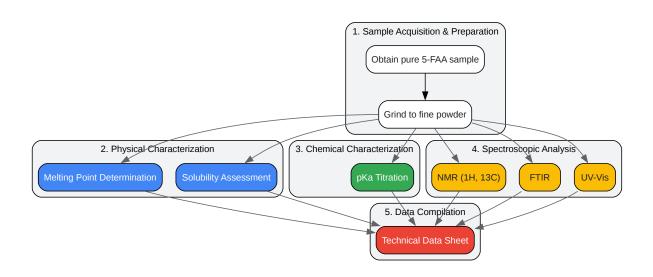
FTIR identifies the functional groups present in the molecule based on the absorption of infrared radiation.

- Sample Preparation (ATR Method):
 - The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned thoroughly.
 - A small amount of the powdered 5-Fluoroanthranilic acid sample is placed directly onto the crystal surface.
 - Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: A background spectrum of the empty crystal is recorded first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum. The spectrum for 5-Fluoroanthranilic acid is expected to show characteristic absorption bands for the amine N-H stretches (~3300-3500 cm⁻¹), carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), carbonyl C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and the C-F stretch (~1200-1300 cm⁻¹).

Visualizations: Workflows and Pathways Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of 5-Fluoroanthranilic acid.





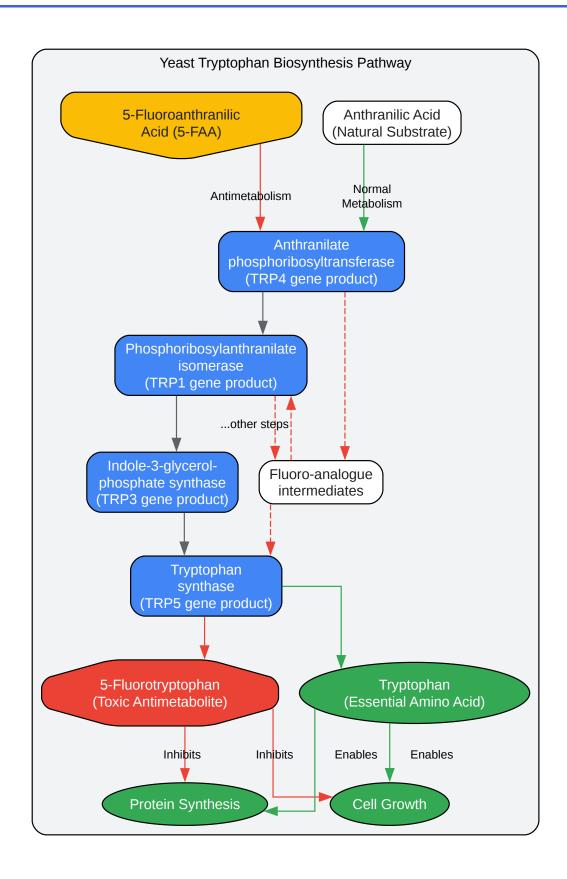
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Fig. 1: Experimental workflow for characterizing 5-Fluoroanthranilic acid.

Biological Mechanism of Action

5-Fluoroanthranilic acid is toxic to yeast cells that have a functional tryptophan biosynthesis pathway. The enzymes in this pathway mistake 5-FAA for a natural intermediate (anthranilic acid) and convert it into the toxic antimetabolite 5-fluorotryptophan. This mechanism is exploited for counter-selecting the TRP1 gene marker.[2][3][12]





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Fig. 2: Mechanism of 5-FAA as an antimetabolite in the yeast tryptophan pathway.



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